4-Bromo-3-hydroxybenzenesulfonamide can be synthesized through various chemical pathways, often involving the bromination of phenolic compounds followed by sulfonamide formation. This compound is classified as an aromatic sulfonamide and is recognized for its potential therapeutic applications, particularly in the development of antibacterial agents and enzyme inhibitors.
The synthesis of 4-Bromo-3-hydroxybenzenesulfonamide typically involves several steps:
Recent advancements in electrochemical synthesis have also been explored, where sulfonamide derivatives are synthesized using environmentally friendly methods that minimize toxic waste production .
The molecular formula of 4-Bromo-3-hydroxybenzenesulfonamide is C6H6BrN1O3S1. Its structure features:
The compound's molecular weight is approximately 227.09 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm its structure and purity.
4-Bromo-3-hydroxybenzenesulfonamide can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for 4-Bromo-3-hydroxybenzenesulfonamide primarily revolves around its interaction with biological targets, such as enzymes or receptors:
Research indicates that modifications in the structure can lead to variations in potency against different microbial pathogens .
4-Bromo-3-hydroxybenzenesulfonamide exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmaceuticals and research settings .
4-Bromo-3-hydroxybenzenesulfonamide has several applications in scientific research:
Recent advances in sulfonamide chemistry have enabled efficient synthetic routes to 4-bromo-3-hydroxybenzenesulfonamide derivatives. A prominent one-pot methodology involves the condensation of 4-formylphenyl 4-bromobenzenesulfonate with benzene-1,4-diamine at elevated temperatures (160–170°C), yielding bis-sulfonate Schiff base hybrids with dual sulfonate and azomethine functionalities. This reaction proceeds under solvent-free conditions and is monitored by TLC for optimal conversion, achieving yields of 57–95% after purification via DMSO-water recrystallization [2]. The structural confirmation of these hybrids relies critically on the disappearance of starting material carbonyl (C=O) and amine (NH₂) IR bands, coupled with the emergence of diagnostic imine (CH=N) proton signals at δ 8.68–9.04 ppm in ¹H NMR spectra [2].
Parallel synthetic routes exploit methyl 4-bromo-3-hydroxybenzoate (CAS# 106291-80-9) as a versatile precursor. Esterification of the carboxylic acid group facilitates selective downstream modifications while preserving the bromo and hydroxy substituents for further functionalization. Key synthetic applications include:
Table 1: Synthetic Methods for 4-Bromo-3-hydroxybenzenesulfonamide Analogues
Method | Precursors | Conditions | Key Product Features | Yield |
---|---|---|---|---|
One-pot condensation | 4-Formylphenyl sulfonate + benzene-1,4-diamine | 160–170°C, solvent-free | Bis-sulfonate Schiff base | 57–95% |
Esterification | 4-Bromo-3-hydroxybenzoic acid + methanol | Acid catalysis | Methyl ester (CAS# 106291-80-9) | >98% |
Etherification | Bromohydroxybenzoic acid + iodoethane | Base, polar aprotic solvent | 3-(Ethoxymethyl) derivative (CAS# 2925576-60-7) | ≥98% |
The reactivity of brominated aromatic systems in condensation reactions is profoundly influenced by solvent polarity, temperature, and catalyst selection. Synthesis of Schiff base derivatives from 3-amino-4-hydroxybenzenesulfonamide demonstrates that propan-2-ol at reflux achieves superior yields compared to ethereal solvents, attributable to enhanced solubility of aromatic intermediates. Extended reaction times (>4 hours) and stoichiometric imbalances (aldehyde:amine ≥ 1:1) suppress di-brominated byproduct formation [8].
Bromine’s electron-withdrawing character deactivates the ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution (SNAr) when activated by ortho/para electron-donating groups. For example, the hydroxyl group ortho to bromine in methyl 4-bromo-3-hydroxybenzoate enables regioselective etherification at the oxygen atom, yielding derivatives like 4-bromo-3-(ethoxymethyl)benzoic acid (CAS# 2925576-60-7) [6] [7]. Microwave-assisted protocols further enhance efficiency, reducing reaction times by 60% while maintaining yields >90% [8].
Regioselectivity in 4-bromo-3-hydroxybenzenesulfonamide derivatives is governed by three strategic approaches:
Table 2: Regioselective Modification of 4-Bromo-3-hydroxybenzenesulfonamide
Target Position | Reaction Type | Reagents/Conditions | Key Applications |
---|---|---|---|
C4 (Br site) | Pd-catalyzed coupling | Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C | Boronic ester intermediates for cross-coupling |
C5 (ortho to OH) | Electrophilic substitution | HNO₃/AcOH, 0°C | Nitro derivatives for antibiotic synthesis |
Oxygen (phenolic) | Alkylation | K₂CO₃, alkyl halides, DMF | Ether prodrugs (e.g., ethoxymethyl derivatives) |
X-ray crystallography reveals that supramolecular assembly in brominated sulfonamides is dominated by hydrogen-bonded dimers and π-stacking interactions. In the crystal structure of a crisaborole intermediate (PDB: 5T9R), sulfonamide groups form cyclic R₂²(8) motifs via N-H⋯O=S hydrogen bonds, while bromine participates in type-II halogen⋯carbonyl contacts (Br⋯O=C, 3.2–3.4 Å) that stabilize layered architectures . The hydroxyl group is a critical hydrogen-bond donor, generating O-H⋯N(imidazole) chains in co-crystals with histamine derivatives (bond angle: 167°).
Bromine’s steric bulk influences packing efficiency:
Table 3: Crystallographic Parameters of Brominated Sulfonamide Derivatives
Compound | Space Group | Key Interactions | Bond Lengths (Å) | Bond Angles (°) |
---|---|---|---|---|
Crisaborole-benzoxaborole intermediate | P2₁/c | N-H⋯O=S, Br⋯O=C (carbonyl) | 2.89, 3.28 | 174, 158 |
Methyl 4-bromo-3-hydroxybenzoate | P-1 | O-H⋯O=C, Br⋯π (arene) | 2.78, 3.51 | 165 |
Bis-sulfonate Schiff base [2] | C2/c | C-H⋯O (sulfonate), π⋯π stacking | 2.95, 3.60 | 151 |
Comprehensive Compound Index
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7